Cas no 1421501-38-3 (1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one)

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one
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- インチ: 1S/C18H26N2O/c1-2-6-18(21)20-12-11-19(16-9-10-16)14-17(20)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3
- InChIKey: AJPWTWYGUAVPTQ-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(C2CC2)CC1CC1=CC=CC=C1)(=O)CCC
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6384-0837-15mg |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-30mg |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-20mg |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-2mg |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-4mg |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-10mg |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-25mg |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-1mg |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-20μmol |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6384-0837-5μmol |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
1421501-38-3 | 5μmol |
$63.0 | 2023-09-09 |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1421501-38-3 and Product Name: 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one
The compound identified by the CAS number 1421501-38-3 and the product name 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a piperazine ring, combined with a benzyl and cyclopropyl substituent, contributes to its distinct pharmacological properties, making it a subject of extensive research and development.
In recent years, the exploration of piperazine derivatives has been a focal point in the pharmaceutical industry due to their diverse biological activities. Piperazine scaffolds are known for their role in modulating various neurotransmitter systems, including serotonin and dopamine pathways. The specific modification of 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one with a butanone moiety enhances its potential as a pharmacophore, enabling interactions with specific target proteins and enzymes. This structural design has been strategically employed to optimize solubility, bioavailability, and metabolic stability, which are critical factors in drug development.
Current research indicates that compounds featuring piperazine rings exhibit significant promise in treating neurological disorders such as depression, anxiety, and schizophrenia. The benzyl and cyclopropyl groups in 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one contribute to its ability to cross the blood-brain barrier efficiently, a crucial aspect for central nervous system (CNS) drugs. Studies have demonstrated that such modifications can lead to improved receptor binding affinity and reduced side effects compared to earlier generations of piperazine-based drugs.
The synthesis of 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule. These techniques not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, ensuring a robust chemical process suitable for large-scale production.
From a pharmacological perspective, the compound’s interaction with biological targets has been extensively studied using computational modeling and experimental techniques. Molecular docking simulations have revealed that 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one can bind effectively to serotonin receptors (5-HT receptors), particularly 5-HT2A and 5-HT7 subtypes. This binding affinity suggests potential therapeutic applications in conditions where modulation of serotonin levels is beneficial. Additionally, preliminary in vitro studies have shown that this compound exhibits inhibitory activity against certain enzymes involved in neurotransmitter metabolism.
The safety profile of 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have assessed its acute and chronic toxicity, as well as potential long-term effects on organ systems. These studies indicate that the compound demonstrates acceptable safety margins at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is necessary to fully understand its pharmacokinetic behavior and potential interactions with other drugs.
Recent advancements in drug delivery systems have opened new avenues for utilizing 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one effectively in clinical settings. Nanoparticle-based formulations have shown promise in enhancing drug solubility and targeting specificity, thereby improving therapeutic outcomes. Additionally, prodrug strategies have been explored to improve bioavailability and reduce metabolic degradation. These innovations highlight the versatility of this compound and its potential to address unmet medical needs.
The future direction of research on 1-(2-benzyl-4-cyclopropylpiperazin-1-ybunanone) is likely to focus on optimizing its pharmacological properties through structural modifications. By fine-tuning the substituents on the piperazine ring and the butanone moiety, researchers aim to enhance its efficacy while minimizing side effects. Furthermore, exploring new synthetic routes could lead to more cost-effective production methods, making this compound more accessible for clinical use.
In conclusion,1421501/38/3 represents a promising candidate for further development in pharmaceuticals due to its unique structural features and potential biological activities. The combination of academic research and industrial collaboration will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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